4-{[4-(Benzoyloxy)phenyl]sulfonyl}phenyl benzoate
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Overview
Description
4-{[4-(Benzoyloxy)phenyl]sulfonyl}phenyl benzoate is a chemical compound with the molecular formula C26H18O6S and a molecular weight of 458.494 g/mol . This compound is known for its unique structural features, which include a benzoyloxy group attached to a phenyl ring, further connected to a sulfonyl group and another phenyl benzoate moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(Benzoyloxy)phenyl]sulfonyl}phenyl benzoate typically involves the reaction of 4-hydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form 4-benzoyloxybenzoic acid. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 4-{[4-(Benzoyloxy)phenyl]sulfonyl}phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride or iron(III) bromide in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-{[4-(Benzoyloxy)phenyl]sulfonyl}phenyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[4-(Benzoyloxy)phenyl]sulfonyl}phenyl benzoate is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activities. Further research is needed to fully understand its molecular interactions and effects .
Comparison with Similar Compounds
- 4-{[4-(Benzoyloxy)phenyl]sulfonyl}phenyl benzoate
- 4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate
- 4-{1-[4-(Benzoyloxy)phenyl]-1-methylethyl}phenyl benzoate
Comparison: Compared to similar compounds, this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C26H18O6S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
[4-(4-benzoyloxyphenyl)sulfonylphenyl] benzoate |
InChI |
InChI=1S/C26H18O6S/c27-25(19-7-3-1-4-8-19)31-21-11-15-23(16-12-21)33(29,30)24-17-13-22(14-18-24)32-26(28)20-9-5-2-6-10-20/h1-18H |
InChI Key |
ATQJAIXHJJXJSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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